molecular formula C13H16O B3388256 1-(4-Tert-butylphenyl)prop-2-yn-1-ol CAS No. 86604-02-6

1-(4-Tert-butylphenyl)prop-2-yn-1-ol

Cat. No.: B3388256
CAS No.: 86604-02-6
M. Wt: 188.26 g/mol
InChI Key: CDKPCBWQFWORLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenylacetylene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating

    Solvent: Organic solvents such as tetrahydrofuran or ethanol

    Catalyst: Base catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 1-(4-Tert-butylphenyl)prop-2-yn-1-one

    Reduction: 1-(4-Tert-butylphenyl)prop-2-en-1-ol or 1-(4-Tert-butylphenyl)prop-1-yn-1-ol

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

1-(4-Tert-butylphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and propynyl groups allows for various interactions at the molecular level, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

    1-(4-Tert-butylphenyl)prop-2-yn-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-(4-Tert-butylphenyl)prop-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.

    1-(4-Tert-butylphenyl)prop-1-yn-1-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness: 1-(4-Tert-butylphenyl)prop-2-yn-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-tert-butylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPCBWQFWORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245678
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-02-6
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.